Cas no 1805537-19-2 (Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate)

Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate
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- インチ: 1S/C11H11ClF3NO2/c1-2-18-9(17)4-6-3-7(13)10(11(14)15)16-8(6)5-12/h3,11H,2,4-5H2,1H3
- InChIKey: SCDVBSPERILWCT-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=CC(=C(C(F)F)N=1)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031765-1g |
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate |
1805537-19-2 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029031765-250mg |
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate |
1805537-19-2 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029031765-500mg |
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate |
1805537-19-2 | 95% | 500mg |
$1,819.80 | 2022-04-01 |
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetateに関する追加情報
Comprehensive Overview of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate (CAS No. 1805537-19-2)
Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate (CAS No. 1805537-19-2) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique chloromethyl, difluoromethyl, and fluoropyridine functional groups, has garnered attention for its potential in drug discovery and crop protection. Its molecular structure, featuring a pyridine core with multiple substituents, makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate as a building block for developing novel antiviral and anti-inflammatory agents. The compound's difluoromethyl group, in particular, is known to improve lipophilicity, a critical factor in drug design. This aligns with the growing trend of fluorine-containing pharmaceuticals, which account for over 20% of FDA-approved drugs in the past decade.
The agrochemical industry also benefits from Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate, where its fluoropyridine moiety contributes to the development of next-generation pesticides and herbicides. With increasing global focus on sustainable agriculture, this compound's potential to create low-toxicity, high-efficiency crop protection agents is a key area of exploration. Its chloromethyl group further enables facile derivatization, allowing chemists to tailor properties for specific applications.
From a synthetic chemistry perspective, CAS No. 1805537-19-2 exemplifies the strategic use of halogenated and fluorinated groups to modulate reactivity and selectivity. The compound's ethyl acetate ester functionality offers additional flexibility for further transformations, making it a valuable tool in medicinal chemistry workflows. Recent publications highlight its utility in cross-coupling reactions, a hot topic in organic synthesis methodologies.
Quality control and analytical characterization of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate typically involve advanced techniques like HPLC, NMR, and mass spectrometry. These methods ensure purity and consistency, which are crucial for research reproducibility – a major concern in the scientific community. The compound's stability profile under various storage conditions is another frequently searched topic among laboratory professionals.
As the pharmaceutical industry continues to explore targeted therapies and precision medicine, intermediates like 1805537-19-2 gain prominence. Its structural features align well with current drug development paradigms emphasizing molecular specificity and reduced side effects. Computational chemistry studies suggest potential interactions with various enzyme targets, though further biological validation is needed.
Environmental considerations surrounding fluorinated compounds have also spurred research into the biodegradation pathways of Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate. This reflects the broader industry shift toward green chemistry principles and eco-friendly synthetic approaches. Regulatory aspects concerning halogenated chemicals remain an important discussion point for potential commercial applications.
In summary, Ethyl 2-(chloromethyl)-6-(difluoromethyl)-5-fluoropyridine-3-acetate represents a compelling case study in modern heterocyclic chemistry. Its multifaceted applications across life sciences and material science, combined with the ongoing innovations in fluorination techniques, position this compound as a valuable asset in scientific research and industrial development.
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